Ecteinascidin 770
Übersicht
Beschreibung
Ecteinascidin 770 (ET-770) is a 1,2,3,4-tetrahydroisoquinoline alkaloid with potent anti-cancer activities . It inhibits U373MG cells with an IC50 of 4.83 nM . It’s used for research purposes only .
Synthesis Analysis
The synthesis of an advanced ABCDE ring system (24c) having characteristic substituents in both benzene rings of ecteinascidin marine natural products is described based on model studies . The development of a short-step synthesis of ecteinascidin 770 (1b) has been reported, which includes the preparation of the tricyclic lactam intermediate (2) and the practical synthesis of the ABC ring model compound 3 .Molecular Structure Analysis
Ecteinascidin 770 contains three tetrahydroisoquinoline (THIQ) units A, B, and C . The connection between the fully functionalized THIQ units A and B forms a rigid pentacyclic core .Chemical Reactions Analysis
The reactions were performed according to the protocol of the GTPase assay kit from Innova Biosciences, Inc . Briefly, purified EcFtsZ protein (4 μM) was mixed with ET770 (0-1,000 μM) in the ratio of 1:1 and placed at 37°C for 30 minutes .Physical And Chemical Properties Analysis
Ecteinascidin 770 has a molecular weight of 770.85 and a formula of C40H42N4O10S . It appears as a solid, white to off-white in color .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Ecteinascidin 770 (ET-770) has been studied for its antitumor properties. A study found that ET-770 isolated from the tunicate Ecteinascidia thurstoni enhances the anoikis response of human lung cancer cells. This sensitization occurs through the activation of the p53 protein, leading to alterations in apoptosis-related proteins like MCL1 and BAX. These findings suggest potential therapeutic applications of ET-770 in cancer treatment (Powan, Saito, Suwanborirux, & Chanvorachote, 2013).
Synthetic and Chemical Studies
Several studies have focused on the synthesis and chemical modifications of ET-770. For instance, research on the preparation of 2'-N-acyl derivatives of ET-770 showed that certain derivatives, such as benzoyl amide and nitrogen-containing heterocyclic derivatives, exhibited higher cytotoxicity compared to ET-770. This indicates the potential for developing more effective analogs of ET-770 for therapeutic purposes (Saktrakulkla et al., 2011).
Molecular Interactions and Mechanisms
A study investigating the cytotoxic mechanism of ET-770 found that it sensitizes cancer cells by interacting with specific DNA sequences. This interaction involves alkylation in the DNA minor groove, which leads to structural changes in the DNA. Understanding these molecular interactions provides insights into the drug's mechanism of action and its potential applications in targeted cancer therapies (Toyoshima et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1R,2R,3R,11S,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N4O10S/c1-17-9-21-10-23-24(13-41)44-25-14-51-39(48)40(22-12-27(49-5)26(46)11-20(22)7-8-42-40)15-55-38(32(44)31(43(23)4)28(21)33(47)34(17)50-6)30-29(25)37-36(52-16-53-37)18(2)35(30)54-19(3)45/h9,11-12,23-25,31-32,38,42,46-47H,7-8,10,14-16H2,1-6H3/t23-,24-,25-,31+,32+,38+,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFXHQYUWCGGLL-QWIBJBKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)C#N)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)C#N)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ecteinascidin 770 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.